Syk-IN-11

Kinase Inhibition Cellular Signaling Selectivity Profiling

Achieve unambiguous Syk-dependent pathway analysis with Syk-IN-11, a highly selective (100-fold over ZAP70) ATP-competitive inhibitor. Validated in rodent collagen-induced arthritis at 3–30 mg/kg oral dosing, it provides a proven in vivo benchmark. Its 0.64 nM Syk Kd and 99 nM cellular IC50 in anti-IgM BLNK phosphorylation assays enable precise BCR and FcγR signaling dissection. For reproducible, publication-aligned autoimmune and B-cell malignancy research, choose this well-characterized tool compound.

Molecular Formula C18H22N8O
Molecular Weight 366.42
CAS No. 1491150-77-6
Cat. No. B611095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSyk-IN-11
CAS1491150-77-6
SynonymsSyk-IN-11;  Syk IN 11;  SykIN11;  Syk-inhibitor-11;  Syk inhibitor 11;  Syk inhibitor-11; 
Molecular FormulaC18H22N8O
Molecular Weight366.42
Structural Identifiers
SMILESN[C@@H]1[C@H](NC2=NN=C(C(N)=O)C(NC3=CC=CC4=C3NC=C4)=N2)CCCC1
InChIInChI=1S/C18H22N8O/c19-11-5-1-2-6-12(11)23-18-24-17(15(16(20)27)25-26-18)22-13-7-3-4-10-8-9-21-14(10)13/h3-4,7-9,11-12,21H,1-2,5-6,19H2,(H2,20,27)(H2,22,23,24,26)/t11-,12+/m0/s1
InChIKeyFPQNRXITKTZFMF-NWDGAFQWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Syk-IN-11 (CAS 1491150-77-6): Procurement-Ready Syk Inhibitor with Preclinically Validated In Vivo Efficacy and Kinase Selectivity Profile


Syk-IN-11 (also designated compound 11 or Syk-IN-1) is a low-molecular-weight (366.42 Da) 1,2,4-triazine-based inhibitor of spleen tyrosine kinase (Syk) [1]. It is a selective, ATP-competitive inhibitor with a well-documented preclinical profile in enzymatic and cellular assays, favorable oral bioavailability in rodents and dogs, and demonstrated therapeutic activity in a collagen-induced arthritis (CIA) rat model [2]. Its chemical structure comprises a 7-aminoindole moiety coupled to a substituted 1,2,4-triazine core, conferring a distinct binding mode relative to other Syk inhibitors [1].

Syk-IN-11 Procurement: Why In-Class Syk Inhibitors Cannot Be Interchanged in Preclinical Studies


Syk-IN-11 exhibits a unique confluence of physicochemical properties, kinase selectivity, and in vivo pharmacodynamic profile that distinguishes it from other Syk inhibitors. While several Syk inhibitors have advanced to clinical development, direct substitution with Syk-IN-11 in preclinical models is not recommended due to significant variations in biochemical potency, off-target kinase inhibition, cellular activity, oral bioavailability, and toxicity profiles [1][2]. Syk-IN-11, for instance, demonstrates a 100-fold cellular selectivity window over the closely related kinase ZAP70, a feature not uniformly shared by other agents such as fostamatinib (R406) or entospletinib [1]. Consequently, selecting Syk-IN-11 over a generic alternative requires a quantitative, evidence-based assessment of its differential performance across multiple preclinical dimensions.

Syk-IN-11 Quantitative Evidence Guide: Comparator-Backed Differentiation Metrics for Scientific Selection


Syk-IN-11 vs. Lead Reference Compound 1: Biochemical Potency and Cellular Activity Comparison

In a direct head-to-head comparison, Syk-IN-11 (compound 11) demonstrated an enzymatic Syk IC50 of 35 ± 4 nM, which is 2.7-fold less potent than reference compound 1 (13 ± 4 nM). However, Syk-IN-11 exhibited superior cellular activity, with an IC50 of 99 ± 7 nM versus 178 ± 8 nM for compound 1, representing a 1.8-fold improvement in cell-based potency [1]. This discrepancy highlights the enhanced cell permeability and target engagement of Syk-IN-11.

Kinase Inhibition Cellular Signaling Selectivity Profiling

Syk-IN-11 Kinome-Wide Selectivity: ZAP70 and Off-Target Kinase Profiling

Syk-IN-11 was profiled against a panel of 451 kinases. It displayed a binding Kd of 0.64 nM for Syk, with 20-fold selectivity over Pak7, 25-fold over Pak4, and ≥100-fold selectivity over the remaining kinases [1]. Notably, the Kd for ZAP70, the closest Syk homologue, was 65 nM, yielding a 100-fold binding selectivity window. In cellular assays, Syk-IN-11 was 25-fold more potent against Syk than ZAP70, compared to only a 10-fold window for reference compound 1 [1].

Kinase Selectivity Off-Target Effects Chemical Proteomics

Syk-IN-11 In Vivo PK/PD and Therapeutic Efficacy in Collagen-Induced Arthritis (CIA) Rat Model

Syk-IN-11 demonstrated oral bioavailability and a long mean residence time in rats and dogs. In a rat PK/PD model, a 22 mg/kg oral dose achieved 90%, 85%, and 45% inhibition of Syk-dependent SLP76 phosphorylation in peripheral blood monocytes at 2, 4, and 24 hours post-dose, respectively, with corresponding blood concentrations of 900, 1100, and 300 nM [1]. The ex vivo blood IC50 for Syk inhibition was 189 nM. In a therapeutic collagen-induced arthritis model, Syk-IN-11 induced rapid and sustained reversal of paw swelling at 10 and 30 mg/kg q.d. and significant inhibition at 3 mg/kg [1].

In Vivo Pharmacology Autoimmune Disease Pharmacodynamics

Syk-IN-11 vs. Clinical Syk Inhibitors: Biochemical Potency and Selectivity Cross-Study Comparison

Cross-study analysis reveals Syk-IN-11 occupies a distinct potency-selectivity space relative to clinical-stage Syk inhibitors. Syk-IN-11 exhibits an enzymatic IC50 of 35 nM, positioning it between fostamatinib's active metabolite R406 (IC50 = 41 nM) and entospletinib (GS-9973, IC50 = 7.7 nM) . However, unlike R406, which inhibits Lyn (IC50 = 63 nM) and Lck (IC50 = 37 nM) , Syk-IN-11 shows ≥100-fold selectivity over most off-target kinases in a 451-kinase panel [1]. Entospletinib reportedly shows 13- to >1000-fold cellular selectivity over several kinases , but lacks the extensive kinome-wide binding data published for Syk-IN-11. PRT062607 (IC50 = 1 nM) is more potent but also inhibits multiple kinases . This data positions Syk-IN-11 as a balanced tool compound with moderate potency and a well-characterized selectivity profile.

Comparative Pharmacology Drug Discovery Kinase Inhibitor Benchmarking

Syk-IN-11 Safety Pharmacology: hERG and Bone Marrow Proliferation Liability

Syk-IN-11 was evaluated for hERG channel inhibition and effects on bone marrow cell proliferation. The compound showed no significant hERG channel inhibition at concentrations up to 30 µM, indicating a low risk of QT prolongation [1]. In bone marrow proliferation assays, Syk-IN-11 demonstrated an IC50 > 30 µM, whereas reference compound 1 inhibited proliferation with an IC50 of 1.6 µM [1]. This favorable safety pharmacology profile is a direct differentiator from compound 1 and potentially from other Syk inhibitors like entospletinib, which has been reported to affect bone marrow cell proliferation at lower concentrations [1].

Safety Pharmacology Cardiotoxicity Myelotoxicity

Syk-IN-11 Oral Bioavailability and Pharmacokinetic Properties in Preclinical Species

Syk-IN-11 exhibits favorable oral bioavailability across species. In rats, oral bioavailability (F%) was 37%, with a clearance (CL) of 27 mL/min/kg and a volume of distribution (Vss) of 2.7 L/kg [1]. In dogs, oral bioavailability reached 70%, with a low clearance of 3 mL/min/kg and a long mean residence time (MRT) of 8.2 hours [1]. These PK parameters support once-daily oral dosing in rodent and non-rodent models.

Pharmacokinetics ADME Oral Dosing

Syk-IN-11 Optimal Research Application Scenarios for Preclinical Studies


Autoimmune Disease Modeling: Rheumatoid Arthritis and Collagen-Induced Arthritis (CIA) Studies

Syk-IN-11 is ideally suited for in vivo studies of autoimmune pathology, particularly rheumatoid arthritis. Its demonstrated therapeutic efficacy in a rat CIA model—reversing paw swelling at 10 and 30 mg/kg and inhibiting swelling at 3 mg/kg—provides a validated benchmark for experimental design [1]. The compound's favorable oral bioavailability and long MRT enable once-daily oral dosing, while its 25-fold cellular selectivity over ZAP70 minimizes confounding T-cell off-target effects [1].

B-Cell Receptor (BCR) Signaling and Lymphoid Malignancy Research

Syk-IN-11 potently inhibits BCR-mediated signaling, as evidenced by its IC50 of 99 nM in anti-IgM-induced BLNK phosphorylation assays [1]. This cellular potency, combined with a 100-fold binding selectivity over the Syk homologue ZAP70, makes it a precise tool for dissecting Syk-dependent pathways in B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma, without inadvertently suppressing T-cell receptor signaling [1].

Myeloid Cell and Fc Receptor Biology Investigations

Syk-IN-11 effectively suppresses Fcγ receptor (FcgR)-mediated signaling in monocytes, achieving an ex vivo blood IC50 of 189 nM for inhibition of SLP76 phosphorylation [1]. This property enables rigorous investigation of Syk's role in immune complex-mediated inflammation, macrophage phagocytosis, and mast cell/basophil degranulation, with the added advantage of a low bone marrow toxicity profile (IC50 > 30 µM) compared to earlier tool compounds [1].

Kinase Selectivity Benchmarking and Off-Target Liability Assessment

Syk-IN-11 serves as a well-characterized reference inhibitor for kinase selectivity panels. Its binding profile across 451 kinases—showing ≥100-fold selectivity over 437 kinases and 25-fold over Pak4—provides a quantitative benchmark for assessing the selectivity of novel Syk inhibitors [1]. The published Kd of 0.64 nM for Syk and 65 nM for ZAP70 offers a precise comparator for biochemical and cellular target engagement assays [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Syk-IN-11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.